TCO-PEG1-Val-Cit-OH
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Overview
Description
TCO-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes, ensuring the release of the ADC payload only within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-Val-Cit-OH involves several steps:
Formation of TCO-PEG1: The TCO group is attached to a polyethylene glycol (PEG1) chain.
Incorporation of Val-Cit: The Val-Cit dipeptide is then attached to the PEG1 chain.
Final Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry: The TCO group reacts with tetrazine-containing molecules via an inverse electron demand Diels-Alder reaction.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the payload within the lysosome.
Common Reagents and Conditions
Tetrazine-containing molecules: Used in click chemistry reactions.
Acidic conditions: Used for deprotection of the Boc group.
Major Products Formed
ADC Payload: Released within the cell upon cleavage by cathepsin B.
Scientific Research Applications
TCO-PEG1-Val-Cit-OH has several scientific research applications:
Mechanism of Action
TCO-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, enabling bioconjugation.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome, releasing the ADC payload specifically within the target cell.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing a para-aminobenzyloxycarbonyl (PABC) group.
TCO-PEG2-Val-Cit-OH: Similar to TCO-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and its application in click chemistry, making it highly suitable for targeted drug delivery and bioconjugation .
Properties
Molecular Formula |
C25H43N5O8 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21?/m0/s1 |
InChI Key |
MPXWAENVBXMTJM-HFYKEQRVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCC/C=C/C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCCC=CC1 |
Origin of Product |
United States |
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